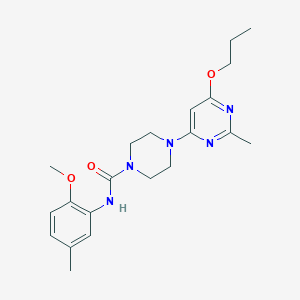

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-5-12-29-20-14-19(22-16(3)23-20)25-8-10-26(11-9-25)21(27)24-17-13-15(2)6-7-18(17)28-4/h6-7,13-14H,5,8-12H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQARGBHINQDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a piperazine core, substituted with a methoxy and methyl group on one phenyl ring and a propoxypyrimidine moiety on the other. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its pharmacological effects, particularly in relation to receptor interactions and potential therapeutic applications.

1. Receptor Interaction

Research indicates that this compound acts as a GPR120 agonist , which is implicated in metabolic processes and could be beneficial in treating obesity and related metabolic disorders . GPR120 activation has been associated with anti-inflammatory effects and enhanced insulin sensitivity.

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, similar compounds have shown moderate to excellent activity against various pathogens . This suggests potential for further exploration in this area.

3. Antifilarial Activity

Compounds with similar structural features have been evaluated for their antifilarial properties. For instance, studies have shown that piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial infections, indicating a promising avenue for this compound to be explored further in this context .

Research Findings and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide may exhibit anticancer properties. For instance, studies have shown that structural analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate specific receptors or enzymes involved in tumor growth makes it a potential lead for anticancer drug development .

Enzyme Inhibition

The compound's structural features suggest that it could act as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and cyclooxygenase (COX), which are implicated in various diseases, including Alzheimer's and inflammatory conditions. The inhibition of these enzymes can lead to therapeutic effects in conditions characterized by excessive enzyme activity .

Case Studies

- In Vitro Studies : Preliminary studies using cell lines have demonstrated that the compound exhibits significant cytotoxicity against several cancer types, including breast and colon cancer cells. These studies employed assays such as MTT and annexin V staining to assess cell viability and apoptosis rates .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications on the piperazine or pyrimidine moieties can enhance biological activity. For example, introducing electron-donating groups has been shown to improve binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s key structural elements include:

- Piperazine-carboxamide backbone : Common in kinase inhibitors and GPCR-targeting agents.

- 2-Methoxy-5-methylphenyl group : Enhances lipophilicity and may influence metabolic stability compared to halogenated analogs.

- 2-Methyl-6-propoxypyrimidin-4-yl moiety : The propoxy group increases steric bulk and hydrophobicity relative to shorter alkoxy chains.

Table 1: Structural Comparison with Analogs

Research Implications and Limitations

The structural versatility of piperazine-carboxamides underscores their utility in drug discovery. However, the lack of explicit data on the target compound necessitates caution. Key research gaps include:

- Experimental validation : Pharmacokinetic profiling and target engagement studies.

- Toxicity screening : Propoxy groups may pose hepatotoxicity risks, as seen in alkoxy-containing drugs .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide?

The compound can be synthesized via a multi-step approach involving coupling reactions. For example, analogous piperazine-carboxamide derivatives are synthesized using:

- Stepwise coupling : Reacting a pyrimidine intermediate with a substituted phenylpiperazine under coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base .

- Purification : Column chromatography (silica gel) with gradient elution (e.g., 5–10% methanol in DCM) is used to isolate the product .

- Yield optimization : Refluxing the reaction mixture for 12 hours and controlling stoichiometric ratios (e.g., 1:1.5 molar ratio of reactants to coupling agents) improves yields .

Q. How can the structural identity of this compound be confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : H and C NMR spectra verify substituent positions. For example, pyrimidine protons appear as singlets at δ 8.80 ppm, and piperazine protons resonate as triplets near δ 3.96 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) with <5 ppm deviation from theoretical values .

- IR spectroscopy : Peaks at ~3250 cm (N–H stretch) and ~1620 cm (C=O stretch) validate carboxamide and pyrimidine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or substituent effects. Strategies include:

- Structure-activity relationship (SAR) studies : Compare analogs with varied substituents (e.g., morpholine vs. nitro groups) to identify critical functional groups. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity in kinase inhibition assays .

- Dose-response validation : Re-test compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives due to solubility or cytotoxicity .

- Orthogonal assays : Use complementary methods (e.g., SPR for binding kinetics and cell-based assays for functional activity) to cross-validate results .

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR) .

- Enzyme inhibition assays : Measure IC values using fluorescence-based substrates (e.g., ATPase activity assays for kinase targets) with positive controls (e.g., staurosporine) .

- Crystallography : Co-crystallize the compound with its target protein to resolve binding modes. For example, piperazine derivatives often occupy hydrophobic pockets via van der Waals interactions .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Formulate with co-solvents (e.g., 10% DMSO in saline) or use prodrug strategies (e.g., esterification of the methoxy group) .

- Metabolic stability : Assess microsomal stability in liver S9 fractions. Piperazine rings are prone to oxidation; replacing the propoxy group with a trifluoromethyl group may improve half-life .

- Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust lipophilicity via substituent modifications (e.g., logP <3 for reduced binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.